(1-Ethyl-1H-pyrazol-4-yl)(5-fluoro-2-hydroxyphenyl)methanone
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Overview
Description
(1-Ethyl-1H-pyrazol-4-yl)(5-fluoro-2-hydroxyphenyl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with an ethyl group and a methanone group attached to a fluorinated hydroxyphenyl moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1H-pyrazol-4-yl)(5-fluoro-2-hydroxyphenyl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with 5-fluoro-2-hydroxybenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-1H-pyrazol-4-yl)(5-fluoro-2-hydroxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the hydroxyphenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Ethyl-1H-pyrazol-4-yl)(5-fluoro-2-hydroxyphenyl)methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may bind to active sites of enzymes, blocking substrate access and thereby modulating biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-1H-pyrazol-4-yl)(5-fluoro-2-hydroxyphenyl)methanone
- (1-Ethyl-1H-pyrazol-4-yl)(4-chloro-2-hydroxyphenyl)methanone
- (1-Ethyl-1H-pyrazol-4-yl)(5-fluoro-3-hydroxyphenyl)methanone
Uniqueness
(1-Ethyl-1H-pyrazol-4-yl)(5-fluoro-2-hydroxyphenyl)methanone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
CAS No. |
651727-61-6 |
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Molecular Formula |
C12H11FN2O2 |
Molecular Weight |
234.23 g/mol |
IUPAC Name |
(1-ethylpyrazol-4-yl)-(5-fluoro-2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C12H11FN2O2/c1-2-15-7-8(6-14-15)12(17)10-5-9(13)3-4-11(10)16/h3-7,16H,2H2,1H3 |
InChI Key |
KXMLNVWGALLMFV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)C2=C(C=CC(=C2)F)O |
Origin of Product |
United States |
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